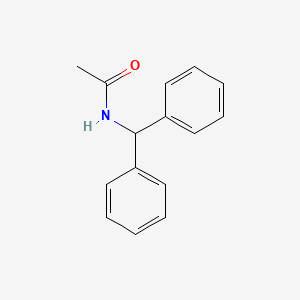
ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate, also known as E5MPC, is a small organic molecule that has been studied extensively for its potential applications in scientific research. It is a member of the pyrazole family of compounds and is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to interact with proteins. E5MPC has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent.
科学研究应用
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent. As a fluorescent dye, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to detect and quantify metal ions in solution, as well as to detect and quantify proteins in solution. As an enzyme inhibitor, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to inhibit the activity of enzymes such as proteases and kinases. As an anti-cancer agent, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used to inhibit the growth of cancer cells in vitro and in vivo.
作用机制
The mechanism of action of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is complex and is not fully understood. However, it is thought to involve the formation of stable complexes with metal ions, which can then interact with proteins. ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can also interact directly with proteins, which can lead to the inhibition of enzyme activity. In addition, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate are not fully understood. However, it is thought to interact with proteins and metal ions in a variety of ways. For example, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to inhibit the activity of enzymes such as proteases and kinases, as well as to inhibit the growth of cancer cells. In addition, ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been shown to have antioxidant properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
The advantages of using ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in laboratory experiments include its ability to form stable complexes with metal ions and its ability to interact with proteins. This makes it useful for detecting and quantifying metal ions and proteins in solution. It also has potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. However, there are some limitations to using ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in laboratory experiments, such as its relatively low solubility in water and its instability in the presence of light.
未来方向
There are a number of potential future directions for the use of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in scientific research. These include further research into its mechanism of action, its potential therapeutic applications, its ability to detect and quantify metal ions and proteins, and its potential as a fluorescent dye. In addition, further research into its stability and solubility in a variety of solvents is needed. Finally, further research into its potential as an anti-cancer agent is needed in order to determine its efficacy and safety in vivo.
合成方法
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can be synthesized in a variety of ways, including via a three-step reaction sequence. The first step involves the reaction of ethyl 1-methyl-1H-pyrazol-4-yl-carboxylate with 1,3-dioxane and triethylamine to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate. The second step involves the reaction of the oxazole intermediate with ethyl chloroformate to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate. The third step involves the reaction of the oxazole intermediate with ethyl chloroformate to form ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate.
属性
IUPAC Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUWCGAXPPJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
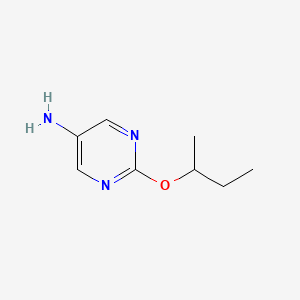
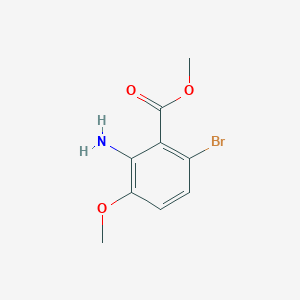

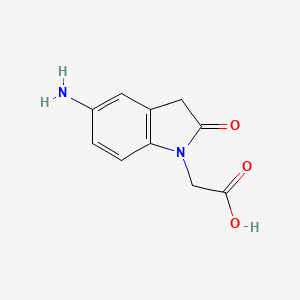
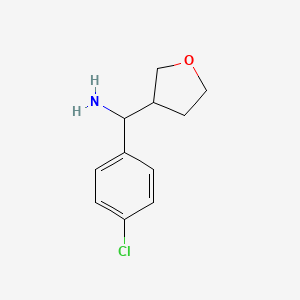
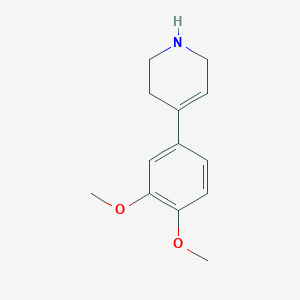
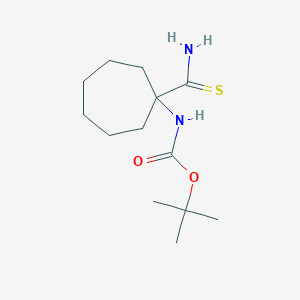
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)

